1,4-Diméthylnaphtalène

Vue d'ensemble

Description

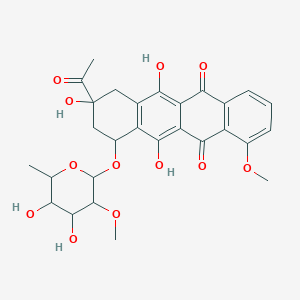

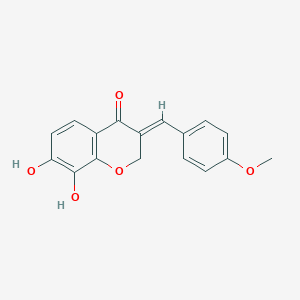

1,4-Dimethylnaphthalene (1,4-DMN) is an aromatic hydrocarbon derived from naphthalene. It is a colorless, odourless liquid with a boiling point of 203°C and a melting point of −45°C. It is used in a variety of industrial applications, including as a solvent, in the production of resins, and as a fuel additive. It is also used as an intermediate in the production of a number of compounds, including dyes and pharmaceuticals. 1,4-DMN has also been studied for its potential use as a pesticide and herbicide.

Applications De Recherche Scientifique

Régulation de la croissance des plantes

1,4-Diméthylnaphtalène (1,4-DMN): est principalement utilisé comme régulateur de croissance des plantes, en particulier pour inhiber la croissance des pousses des pommes de terre pendant le stockage et le transport . Cette application est essentielle pour maintenir la qualité des pommes de terre sur des périodes de stockage prolongées, car la germination peut entraîner la conversion des amidons stockés en sucres, rendant les pommes de terre impropres à la vente sur le marché frais ou à la transformation.

Adjuvant post-récolte

En tant qu’adjuvant post-récolte, le 1,4-DMN est appliqué dans des zones de stockage fermées sous forme de brouillard d’aérosol thermique . Cette méthode garantit que le composé pénètre efficacement dans l’environnement de stockage, assurant une inhibition cohérente de la germination sur toute la récolte stockée.

Évaluation des risques pour les consommateurs

L’Autorité européenne de sécurité des aliments (EFSA) a examiné les limites maximales de résidus (LMR) pour le 1,4-DMN, en tenant compte de sa présence dans les plantes, les produits transformés, les cultures de rotation et le bétail . Cette évaluation est cruciale pour garantir la sécurité des consommateurs en réglementant les niveaux admissibles de résidus de 1,4-DMN dans les produits alimentaires.

Induction de l’expression des gènes

Des recherches ont montré que le 1,4-DMN induit l’expression des inhibiteurs du cycle cellulaire KRP1 et KRP2 dans les pommes de terre . Cette induction fait partie du mécanisme du composé pour la suppression de la germination, car elle conduit à un blocage de la phase G1/S du cycle cellulaire, empêchant la division et la croissance cellulaires.

Modifications du profil transcriptionnel

L’application de 1,4-DMN entraîne des changements dans les profils transcriptionnels des méristèmes isolés de tubercules de pomme de terre . Ces changements incluent des modifications des transcrits associés aux réponses au froid, à la régulation de l’eau, au stress salin et à l’ajustement osmotique, qui sont tous des facteurs dans la suppression de la croissance des pousses.

Applications de précurseurs biomédicaux

Des dérivés fonctionnalisés du 1,4-DMN ont été synthétisés pour des applications biomédicales potentielles . Ces dérivés pourraient servir de précurseurs pour des composés présentant des propriétés d’activation photochimique spécifiques en présence de dioxygène, ce qui pourrait être utile dans divers traitements médicaux ou recherches.

Examen des résidus de pesticides

Le 1,4-DMN a fait l’objet d’un examen réglementaire pour évaluer sa sécurité en tant que résidu de pesticide . Cela implique d’évaluer l’impact du composé sur la santé humaine et l’environnement, en s’assurant que son utilisation comme inhibiteur de la germination ne présente pas de risques excessifs.

Stockage des produits agricoles

Le 1,4-DMN joue un rôle important dans le stockage à long terme des produits agricoles comme les pommes de terre . En inhibant la germination, il contribue à préserver la valeur nutritionnelle et la viabilité commerciale de la récolte stockée, ce qui est essentiel pour les chaînes d’approvisionnement alimentaire mondiales.

Mécanisme D'action

Target of Action

1,4-Dimethylnaphthalene (1,4DMN) is a plant growth regulator that primarily targets potato tubers . It occurs naturally in potato tubers and plays a crucial role in preventing them from sprouting .

Mode of Action

It is speculated that it inhibits sprout growth by prolonging the dormant state of the potato tubers . It has been found to alter the genes associated with the maintenance of a G1/S phase block, possibly through the induction of the cell cycle inhibitors KRP1 and KRP2 .

Biochemical Pathways

1,4DMN impacts several biochemical pathways. It has been found to reduce the activity of genes related to phytohormones and cell cycle regulation . It also alters the expression of genes associated with stress-protective metabolites and increases the activity of antioxidant enzymes in bud meristem tissues . These changes suggest that 1,4DMN may affect endodormancy and sprouting in stored potato tubers through multiple biochemical pathways .

Pharmacokinetics

It is known to have a very low aqueous solubility and is highly volatile , which may influence its distribution and elimination in the plant system.

Result of Action

The primary result of 1,4DMN action is the suppression of sprout growth in stored potato tubers . Instead, it is likely due to alterations in gene expression related to phytohormones, cell cycle regulation, and stress responses .

Action Environment

The action of 1,4DMN is influenced by the storage environment of the potato tubers. Since it is used only in enclosed areas, exposure to the environment is extremely limited . It is naturally broken down by the potatoes, suggesting that the potato’s internal environment plays a role in its stability .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1,4-Dimethylnaphthalene readily forms metastable endoperoxide species in the presence of dioxygen, a photosensitizer molecule such as methylene blue and visible light . These endoperoxide species are crucial for potential biomedical applications .

Cellular Effects

1,4-Dimethylnaphthalene has been found to retard the development of epidermoid carcinomas in hamster buccal pouch . It alters the genes associated with the maintenance of a G1/S phase block possibly through the induction of the cell cycle inhibitors KRP1 and KRP2 in potatoes .

Molecular Mechanism

The molecular mechanism of 1,4-Dimethylnaphthalene involves the formation of endoperoxide species in the presence of dioxygen . These endoperoxide species can be released under mild reaction conditions, providing a method for the delayed release of singlet oxygen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dimethylnaphthalene can be controlled by adjusting the supramolecular functional structure of the surrounding matrix in the immediate vicinity of embedded singlet oxygen precursors . This allows for a significant prolongation of the lifetime of the endoperoxide species .

Metabolic Pathways

Its ability to form endoperoxide species in the presence of dioxygen suggests it may interact with oxidative metabolic pathways .

Subcellular Localization

The information provided here is based on the current understanding and available resources .

Propriétés

IUPAC Name |

1,4-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQSQLNWAIULLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035423 | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear red liquid; [MSDSonline] | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0084 [mmHg] | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

571-58-4 | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQH3S1I0SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-dimethylnaphthalene?

A: 1,4-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol. []

Q2: What spectroscopic data is available for 1,4-dimethylnaphthalene?

A2: Researchers have used various spectroscopic techniques to characterize 1,4-dimethylnaphthalene. Techniques include:

- Infrared (IR) Spectroscopy: Used to identify functional groups and confirm structural characteristics. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding within the molecule. [, ]

- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. [, ]

Q3: How does 1,4-dimethylnaphthalene react with singlet oxygen?

A: 1,4-Dimethylnaphthalene readily forms a metastable endoperoxide upon reaction with singlet oxygen (1O2). [] This property makes it useful for studying singlet oxygen reactions and developing applications based on controlled 1O2 release. [, , , ]

Q4: What is the role of 1,4-dimethylnaphthalene endoperoxide in singlet oxygen research?

A: 1,4-Dimethylnaphthalene endoperoxide serves as a valuable source of thermally generated singlet oxygen. [, ] It decomposes upon heating, releasing 1O2, allowing researchers to study its reactivity and potential applications. [, , , ]

Q5: How does 1,4-dimethylnaphthalene react in Friedel-Crafts acylations?

A: In Friedel-Crafts acylations, 1,4-dimethylnaphthalene primarily undergoes acylation at the 2-position. [] The presence of the methyl groups increases its reactivity compared to naphthalene itself. []

Q6: What is the main application of 1,4-dimethylnaphthalene?

A: 1,4-Dimethylnaphthalene is primarily used as a sprout suppressant for potatoes during storage. [, , , ] It effectively inhibits sprouting, helping maintain potato quality and reduce losses during storage. [, , , ]

Q7: How does 1,4-dimethylnaphthalene act as a sprout suppressant?

A: While the exact mechanism of action is not fully understood, research suggests that 1,4-dimethylnaphthalene affects gene expression in potato meristems, ultimately inhibiting cell division and growth, thereby suppressing sprout formation. []

Q8: Does the effectiveness of 1,4-dimethylnaphthalene as a sprout suppressant change during storage?

A: Yes, the effectiveness of 1,4-dimethylnaphthalene is influenced by the dormancy status of the potato tubers. [] Research indicates that tubers in endo-dormancy show lower sensitivity to 1,4-dimethylnaphthalene compared to tubers in eco-dormancy. []

Q9: Does 1,4-dimethylnaphthalene have any other potential applications besides sprout suppression?

A: Yes, emerging research suggests that 1,4-dimethylnaphthalene and its derivatives could be valuable in various biomedical applications due to their ability to release singlet oxygen in a controlled manner. [] This property makes them promising candidates for developing new anticancer and antibiotic agents. []

Q10: Does 1,4-dimethylnaphthalene exhibit any antifungal activity?

A: Recent studies have shown that 1,4-dimethylnaphthalene possesses fungistatic activity. [] It has been observed to inhibit the growth of various fungal species, including Fusarium oxysporum and Alternaria alternata, and suppress sporulation in Aspergillus niger. []

Q11: How does the application of 1,4-dimethylnaphthalene affect the levels of other compounds in potatoes?

A: Studies indicate that applying 1,4-dimethylnaphthalene can lead to its accumulation in potato tubers, but the levels are generally considered safe for consumption. [] More research is needed to fully understand the long-term impact of 1,4-dimethylnaphthalene application on the overall chemical composition of potatoes.

Q12: What analytical methods are commonly used for the detection and quantification of 1,4-dimethylnaphthalene?

A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is widely employed for the analysis of 1,4-dimethylnaphthalene residues in potato and environmental samples. [, ] This technique offers good sensitivity, selectivity, and reproducibility. [, ]

Q13: What are the challenges associated with analyzing 1,4-dimethylnaphthalene residues?

A: One challenge is the potential loss of 1,4-dimethylnaphthalene during sample preparation due to its volatility. [] Careful optimization of extraction and analytical procedures is crucial to ensure accurate and reliable results. []

Q14: What is the significance of analytical method validation in 1,4-dimethylnaphthalene research?

A: Method validation is essential to ensure that the analytical methods used for 1,4-dimethylnaphthalene analysis are accurate, precise, and reliable. [, ] This ensures that the data generated is trustworthy and can be used for regulatory purposes, such as setting maximum residue limits in food products. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)